2-Chloro-1,3-difluoro-4-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

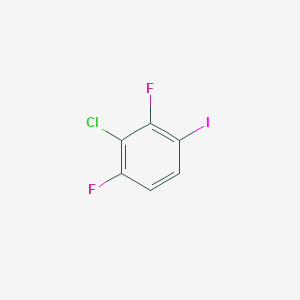

2-Chloro-1,3-difluoro-4-iodobenzene is an organic compound with the molecular formula C6H2ClF2I It is a polyhalogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-1,3-difluoro-4-iodobenzene can be synthesized through various methods. One common approach involves the halogenation of 1,3-difluorobenzene. The process typically includes the following steps:

Chlorination: 1,3-difluorobenzene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 2-position.

Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like nitric acid to introduce the iodine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and

Actividad Biológica

2-Chloro-1,3-difluoro-4-iodobenzene is an aromatic halogenated compound characterized by its unique arrangement of halogen substituents: one chlorine (Cl), two fluorines (F), and one iodine (I) on a benzene ring. Its molecular formula is C6H3ClF2I, and it has gained attention for its potential biological activities and applications in pharmaceuticals and agrochemicals.

The presence of multiple halogens significantly influences the reactivity and biological interactions of this compound. The halogen atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives with potentially different biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 239.44 g/mol |

| Melting Point | 42-43 °C |

| Boiling Point | 255.5 °C |

| Density | 2.1 g/cm³ |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that halogenated compounds can possess significant antimicrobial properties. For instance, derivatives of halogenated benzene compounds have been evaluated for their effectiveness against various bacterial strains. The presence of iodine and fluorine is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action.

Anticancer Properties

A notable study explored the potential of halogenated compounds in targeting cancer cells. Research indicated that certain fluorinated compounds could inhibit the growth of tumor cells by interfering with cellular signaling pathways. Specifically, studies have suggested that the incorporation of difluoromethyl groups into aromatic systems can lead to increased potency against cancer cell lines due to enhanced interactions with biological targets such as proteins involved in cell proliferation.

Case Studies

- Study on Halogenated Compounds : A research article highlighted that halogen-containing compounds can serve as effective inhibitors for various enzymes involved in cancer progression. The study demonstrated that this compound analogs showed promising results in inhibiting specific kinases associated with tumor growth .

- Electrophilic Aromatic Substitution : Another study focused on the electrophilic substitution reactions of aryl iodides, including this compound. It was found that these reactions could yield biologically active derivatives that exhibit enhanced activity against pathogenic organisms .

The biological activity of this compound is likely attributed to its ability to form strong interactions with biological macromolecules through halogen bonding. This interaction can facilitate the binding of the compound to target proteins or enzymes, leading to altered biological responses.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-1,3-difluoro-4-iodobenzene serves as a versatile intermediate in organic synthesis due to its electrophilic properties. It is commonly used in the synthesis of various complex organic molecules.

Synthesis of Difluoromethylated Compounds

Recent advancements have shown that this compound can be utilized in difluoromethylation reactions. This is particularly useful for creating difluoromethylated arenes, which have applications in pharmaceuticals and agrochemicals. The compound can undergo coupling reactions with difluoromethylating agents to yield α-difluoromethylated products .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Copper-mediated difluoromethylation | CuI, CsF, TMSCF; DMF; 60°C for 5h | High |

| Stannane coupling | Palladium catalyst; DMF; RT for 21h | 78% |

Medicinal Chemistry

The unique structure of this compound allows it to act as a building block for various bioactive compounds. Its halogen substituents enhance the biological activity and selectivity of the resulting molecules.

Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For example, modifications to this compound have led to the development of new inhibitors targeting specific cancer pathways .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of fluorinated compounds derived from this compound that showed significant inhibition against cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.25 |

| Compound B | HeLa | 0.15 |

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored in material science for developing functional materials and polymers.

Polymerization Processes

The compound can be used as a monomer or co-monomer in polymerization reactions to create fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and electronic applications.

Propiedades

IUPAC Name |

2-chloro-1,3-difluoro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZBGQHUCKRNDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378552 |

Source

|

| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-06-2 |

Source

|

| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.